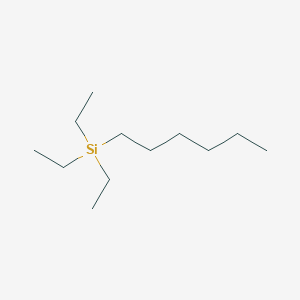
Silane, triethylhexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethylhexyl- is an organosilicon compound that belongs to the family of silanes. Silanes are compounds containing silicon atoms bonded to hydrogen atoms and/or organic groups. Silane, triethylhexyl- is characterized by its unique structure, which includes a silicon atom bonded to three ethyl groups and one hexyl group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, triethylhexyl- typically involves the reaction of hexylsilane with ethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of silane, triethylhexyl- is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Silane, triethylhexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The ethyl and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be used with reagents like lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced organic compounds, and substituted silanes. These products are valuable intermediates in the synthesis of various chemicals and materials.
Scientific Research Applications
Silane, triethylhexyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Silane, triethylhexyl- is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of silane, triethylhexyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial for its effectiveness in applications such as surface modification and catalysis.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the hexyl group.
Hexylsilane: Contains a hexyl group but lacks the ethyl groups.
Trimethylsilane: Contains three methyl groups instead of ethyl and hexyl groups.
Uniqueness
Silane, triethylhexyl- is unique due to its combination of ethyl and hexyl groups, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes it suitable for a broader range of applications compared to its simpler counterparts.
Properties
CAS No. |
13810-04-3 |
|---|---|
Molecular Formula |
C12H28Si |
Molecular Weight |
200.44 g/mol |
IUPAC Name |
triethyl(hexyl)silane |
InChI |
InChI=1S/C12H28Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
BFIDWDKYNVSHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

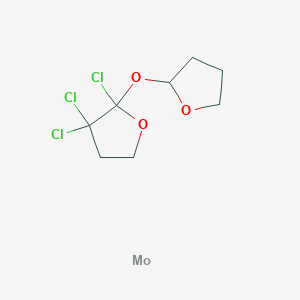
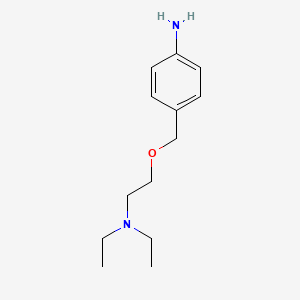
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
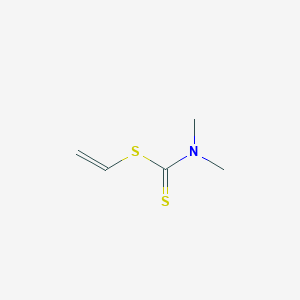


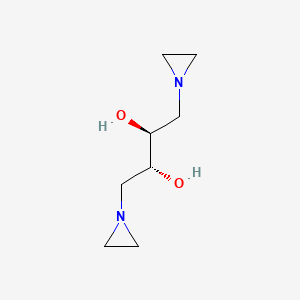
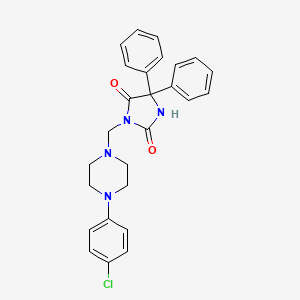
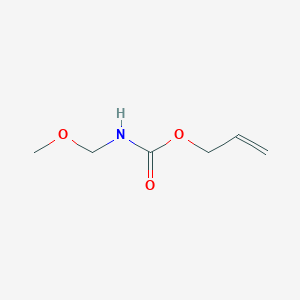
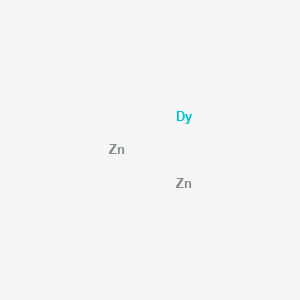
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
